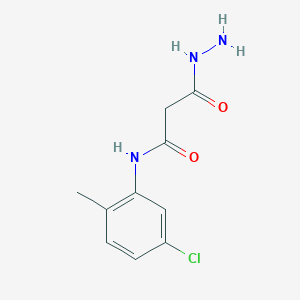![molecular formula C12H11N3O2S B14458669 Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- CAS No. 74028-12-9](/img/structure/B14458669.png)
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a pyridinylmethylene group attached to the amino group of the benzenesulfonamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- typically involves the reaction of benzenesulfonamide with a pyridinylmethylene precursor. One common method involves the condensation reaction between benzenesulfonamide and 2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in cell proliferation and growth. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of carbonic anhydrase can reduce tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-N-pyridin-2-yl-benzenesulfonamide
- 4-[(4-Imidazo[1,2-a]Pyridin-3-Ylpyrimidin-2-Yl)Amino]Benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting carbonic anhydrase, making it a valuable candidate for further research and development in medicinal chemistry .
Propiedades
Número CAS |
74028-12-9 |
|---|---|
Fórmula molecular |
C12H11N3O2S |
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
4-(pyridin-2-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O2S/c13-18(16,17)12-6-4-10(5-7-12)15-9-11-3-1-2-8-14-11/h1-9H,(H2,13,16,17) |
Clave InChI |
RZWMFWOJVKVDLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


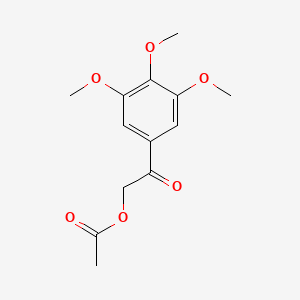
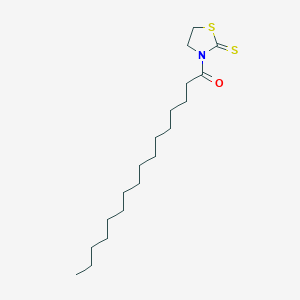
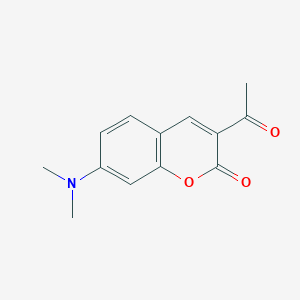
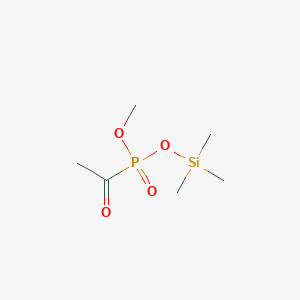
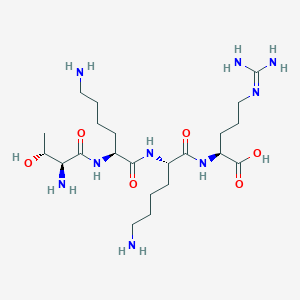


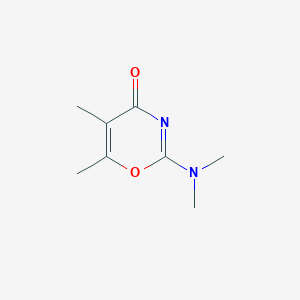

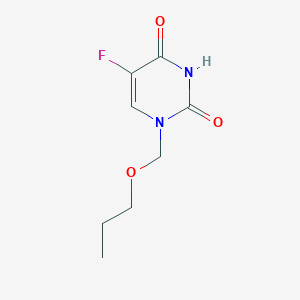
![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)
